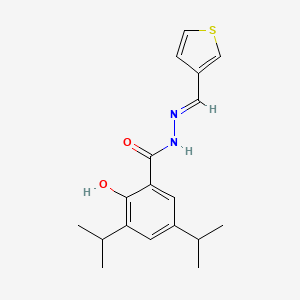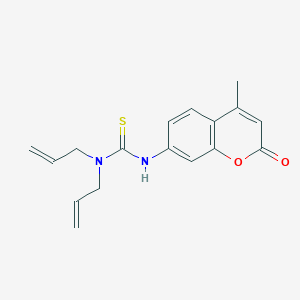
3,7-dimethyl-2-(4-morpholinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-dimethyl-2-(4-morpholinyl)quinoline, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been widely used in scientific research to understand the mechanisms of glutamate neurotransmission.
Wirkmechanismus
3,7-dimethyl-2-(4-morpholinyl)quinoline blocks the action of glutamate at the ionotropic glutamate receptor by binding to the receptor's ion channel. It acts as a non-competitive antagonist, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. This results in the inhibition of glutamate-mediated excitatory neurotransmission.
Biochemical and Physiological Effects:
3,7-dimethyl-2-(4-morpholinyl)quinoline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), a process that is critical for learning and memory. Moreover, 3,7-dimethyl-2-(4-morpholinyl)quinoline has been shown to reduce the severity of seizures in animal models of epilepsy. It has also been shown to have neuroprotective effects against glutamate-induced excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
3,7-dimethyl-2-(4-morpholinyl)quinoline is a potent and selective antagonist of the ionotropic glutamate receptor. It has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. Moreover, 3,7-dimethyl-2-(4-morpholinyl)quinoline has been shown to have neuroprotective effects against glutamate-induced excitotoxicity. However, 3,7-dimethyl-2-(4-morpholinyl)quinoline has some limitations for lab experiments. It is a synthetic compound that is not found in nature, which means that it may not accurately represent the physiological effects of endogenous glutamate. Moreover, 3,7-dimethyl-2-(4-morpholinyl)quinoline has a short half-life, which means that it may require frequent administration in experiments.
Zukünftige Richtungen
3,7-dimethyl-2-(4-morpholinyl)quinoline has been widely used in scientific research, and there are several future directions that can be explored. One potential direction is to investigate the role of 3,7-dimethyl-2-(4-morpholinyl)quinoline in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another potential direction is to explore the use of 3,7-dimethyl-2-(4-morpholinyl)quinoline in combination with other drugs to enhance its neuroprotective effects. Moreover, future research can investigate the potential of 3,7-dimethyl-2-(4-morpholinyl)quinoline as a therapeutic agent for other conditions such as chronic pain and depression.
Synthesemethoden
3,7-dimethyl-2-(4-morpholinyl)quinoline is synthesized through a multi-step process involving the reaction of 2-chloro-3,6-dimethylquinoline with morpholine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 3,7-dimethyl-2-(4-morpholinyl)quinoline.
Wissenschaftliche Forschungsanwendungen
3,7-dimethyl-2-(4-morpholinyl)quinoline has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been used to investigate the mechanisms of synaptic plasticity, learning, and memory. Moreover, 3,7-dimethyl-2-(4-morpholinyl)quinoline has been used to study the role of glutamate receptors in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(3,7-dimethylquinolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-3-4-13-10-12(2)15(16-14(13)9-11)17-5-7-18-8-6-17/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSELKCSXCRNZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5541295 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)

![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)

![4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5882846.png)


![1-(2,4-dihydroxyphenyl)-2-[(1-phenyl-1H-pyrazol-4-yl)oxy]ethanone](/img/structure/B5882856.png)
![2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5882860.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5882874.png)
![2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5882883.png)